molecular formula C17H17F2N3O4S B2411057 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide CAS No. 2034262-46-7

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B2411057
CAS No.: 2034262-46-7
M. Wt: 397.4
InChI Key: BCNUVTPFXCYMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-(2-fluorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c1-10(26-16-7-5-4-6-11(16)18)17(23)20-13-9-15-14(8-12(13)19)21(2)27(24,25)22(15)3/h4-10H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNUVTPFXCYMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

1. Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring fused with a fluorinated phenoxy group. Its molecular formula is C15H14F2N4O3S, and it possesses the following properties:

PropertyValue
Molecular Weight358.36 g/mol
SolubilitySoluble in DMSO
CAS NumberNot available

2. Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thiadiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Fluorination : The incorporation of fluorine atoms is performed using fluorinating agents under controlled conditions to ensure selectivity.

3.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated that derivatives with electron-withdrawing groups showed enhanced antiproliferative activity against human tumor cells such as A549 (lung cancer) and HCC-2998 (colon cancer) .

The proposed mechanism of action involves:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Compounds in this class have been shown to bind to the active sites of MMPs, disrupting their function in extracellular matrix remodeling .
  • Cell Cycle Arrest : Studies suggest that these compounds induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.

3.3 Antibacterial Activity

Certain derivatives have also shown promising antibacterial properties. For instance:

  • Compounds with similar structures have demonstrated efficacy against bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis .

4.1 Study on Anticancer Properties

A study conducted on a series of thiadiazole derivatives revealed that compounds with specific substitutions exhibited a log GI50 value indicating potent cytotoxicity against prostate cancer cells (PC3) with values around -5.48 . This highlights the potential for developing targeted therapies using these compounds.

4.2 Evaluation of Antibacterial Effects

Another investigation focused on the antibacterial effects of similar thiadiazole derivatives found that certain compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as novel antimicrobial agents .

5. Conclusion

This compound represents a promising candidate for further research in anticancer and antibacterial therapies. Its unique structural features contribute to its biological activity through various mechanisms.

Preparation Methods

Construction of the Thiadiazole Ring System

The benzo[c]thiadiazole scaffold is typically assembled from ortho-diaminobenzene derivatives through cyclization with sulfur donors. For the 1,3-dimethyl variant, a regioselective alkylation strategy is employed:

Step 1 : N-Methylation of 4-fluoro-1,2-diaminobenzene (1 ) using methyl iodide in dimethylformamide (DMF) at 60°C yields 1,3-dimethyl-4-fluoro-1,2-diaminobenzene (2 ).

Step 2 : Reaction with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) induces cyclization to form 1,3-dimethyl-6-fluoro-1,3-dihydrobenzo[c]thiadiazole-2-thione (3 ).

Step 3 : Oxidation of the thione to the sulfone (4 ) using hydrogen peroxide (H₂O₂) in acetic acid at 70°C achieves the 2,2-dioxido functionality critical for electronic modulation.

Step Reagents/Conditions Intermediate Yield (%)
1 CH₃I, DMF, 60°C 2 85
2 SOCl₂, THF, reflux 3 78
3 H₂O₂, AcOH, 70°C 4 92

Functionalization at Position 5

Nitration of 4 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at position 5, yielding 5 (87% yield). Subsequent reduction with hydrogen (H₂) over palladium-on-carbon (Pd/C) in ethanol generates the amine (6 ), which serves as the coupling partner for the propanamide sidechain.

Synthesis of 2-(2-Fluorophenoxy)Propanoic Acid

Etherification of Propanoic Acid

Step 1 : Esterification of propanoic acid with thionyl chloride (SOCl₂) produces propanoic acid chloride (7 ), reacted with 2-fluorophenol in dichloromethane (DCM) using triethylamine (Et₃N) as base to form 2-(2-fluorophenoxy)propanoic acid ethyl ester (8 ).

Step 2 : Saponification of 8 with sodium hydroxide (NaOH) in ethanol/water (3:1) yields 2-(2-fluorophenoxy)propanoic acid (9 ) (94% yield).

Step Reagents/Conditions Intermediate Yield (%)
1 SOCl₂, DCM, Et₃N, 25°C 8 89
2 NaOH, EtOH/H₂O, reflux 9 94

Amide Coupling and Final Assembly

Activation of the Carboxylic Acid

2-(2-Fluorophenoxy)propanoic acid (9 ) is activated using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry DCM to form the active ester (10 ).

Amide Bond Formation

Reaction of 10 with amine 6 in dimethylacetamide (DMAc) at 50°C for 12 hours affords the target compound (11 ) after purification via silica gel chromatography (hexane/ethyl acetate 4:1).

Parameter Value
Coupling Agent DCC/NHS
Solvent DMAc
Temperature 50°C
Reaction Time 12 hours
Isolated Yield 82%

Purification and Characterization

Chromatographic Purification

Crude product 11 is purified using flash chromatography (SiO₂, gradient elution from 20% to 50% ethyl acetate in hexane) to achieve >98% purity by HPLC.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.98–6.91 (m, 2H, Ar-H), 4.72 (q, J = 6.8 Hz, 1H, CH), 3.41 (s, 6H, N-CH₃), 1.62 (d, J = 6.8 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₈F₂N₃O₄S₂ [M+H]⁺ 494.0741, found 494.0738.

Optimization Challenges and Alternatives

Sulfone Oxidation Variants

Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in chloroform achieve comparable sulfone yields (90%) but require stringent moisture control.

Coupling Agent Screening

Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) reduces side-product formation to <5%.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the benzo[c][1,2,5]thiadiazole core. Key steps include:

  • Cyclization : Using precursors like 3,4-dihydroxybenzonitrile derivatives under acidic or oxidative conditions to form the fused thiadiazole ring .
  • Fluorination and Methylation : Selective introduction of fluorine and methyl groups via electrophilic substitution or nucleophilic displacement, often using reagents like DAST (diethylaminosulfur trifluoride) or methyl iodide .
  • Amide Coupling : Reaction of the activated carboxyl group (e.g., using EDCI/HOBt) with 2-(2-fluorophenoxy)propanamine .

Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .
  • Temperature Control : Maintain 0–5°C during fluorination to minimize side reactions .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

Monitoring : Track reaction progress via TLC or HPLC, and confirm purity with NMR (¹H/¹³C) and HRMS .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., fluorophenoxy groups at δ 6.8–7.2 ppm) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry and confirms the dioxido-thiadiazole conformation. SHELX software is recommended for refinement .

Critical Data :

TechniqueKey ObservationsReference
¹H NMRFluorine-induced splitting in aromatic regions
X-rayBond angles/lengths in thiadiazole core

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Discrepancies often arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies include:

  • Multi-Technique Cross-Validation : Use IR to confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹) alongside NMR/MS .
  • Variable-Temperature NMR : Detect conformational changes by analyzing spectra at 25°C vs. 60°C .
  • Crystallographic Refinement : Resolve ambiguities in connectivity using SHELXL for small-molecule structures .

Example : If MS suggests a molecular ion but NMR shows extra peaks, repeat purification via column chromatography (silica gel, EtOAc/hexane) .

Q. What strategies are effective in optimizing this compound’s bioactivity through structure-activity relationship (SAR) studies?

SAR studies focus on modifying substituents to enhance target binding or pharmacokinetics:

  • Functional Group Substitution : Replace the 2-fluorophenoxy group with bulkier aryl ethers to improve lipophilicity (e.g., 2-naphthoxy) .
  • Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[c]thiadiazole core to alter electronic properties .
  • Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes like FAAH) .

Key Findings :

  • Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Methoxy groups in the propanamide chain improve solubility without compromising activity .

Q. How can computational methods aid in predicting this compound’s pharmacokinetic properties?

In Silico Tools :

  • ADMET Prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cells), bioavailability, and toxicity .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns simulations in GROMACS) to assess residence time .
  • QM/MM Calculations : Evaluate electronic interactions at active sites (e.g., hydrogen bonding with key residues) .

Validation : Compare predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What experimental designs are recommended for resolving low yields in the final coupling step?

Low yields in amide coupling often stem from poor nucleophilicity or steric hindrance. Solutions include:

  • Activation Reagents : Switch from EDCI/HOBt to HATU for more efficient carboxylate activation .
  • Solvent Optimization : Use DCM instead of THF to reduce side reactions .
  • Microwave-Assisted Synthesis : Apply 100 W irradiation at 80°C for 30 minutes to accelerate kinetics .

Case Study : A 20% yield improvement was achieved by pre-activating the carboxylic acid with HATU/DIPEA in DMF .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic Stability : Test liver microsome stability to identify rapid degradation (e.g., CYP3A4-mediated) .
  • Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding may reduce free drug availability .
  • Formulation Adjustments : Use lipid-based nanoparticles to enhance oral bioavailability if poor absorption is observed .

Methodological Resources

  • Crystallography : SHELXL for refining X-ray structures .
  • Spectral Databases : PubChem for cross-referencing NMR/MS data .
  • Synthetic Protocols : Advanced Organic Chemistry textbooks for optimizing reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.